molecular formula C14H20N4O2S B1392607 {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine CAS No. 1242866-48-3

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Cat. No.: B1392607
CAS No.: 1242866-48-3
M. Wt: 308.4 g/mol
InChI Key: ATFHBBZCHAILDU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The systematic nomenclature of {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound possesses a molecular formula of C14H20N4O2S and a molecular weight of 308.40 grams per mole, establishing its position within the medium-sized pharmaceutical intermediate category. The nomenclature reflects the presence of several distinct structural elements: the benzimidazole core system, which serves as the primary heterocyclic framework; the pyrrolidin-1-ylsulfonyl substituent at the 5-position of the benzimidazole ring; a methyl group at the 2-position; and an ethylamine side chain attached to the nitrogen atom of the benzimidazole system.

The compound falls under the broader classification of benzimidazole derivatives, which constitute an important class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings. More specifically, it belongs to the subclass of benzimidazole-sulfonyl hybrids, which combine the benzimidazole scaffold with sulfonamide functionality. The presence of the pyrrolidine ring adds another layer of structural complexity, placing this compound within the category of multi-heterocyclic systems. The SMILES notation for this compound is represented as NCCN1C(C)=NC2=CC(S(=O)(N3CCCC3)=O)=CC=C12, which provides a standardized linear representation of its three-dimensional structure.

From a pharmacochemical perspective, this compound can be classified as a heterocyclic pharmaceutical intermediate, possessing structural features commonly found in bioactive molecules. The combination of basic nitrogen atoms, a sulfonyl group, and aromatic rings creates a molecular architecture that is well-suited for interactions with biological targets such as enzymes and receptors.

Historical Context of Benzimidazole-Sulfonyl Compounds

The development of benzimidazole-sulfonyl compounds has its roots in the broader history of heterocyclic chemistry and the discovery of sulfonamide antibiotics in the early twentieth century. Benzimidazole derivatives have been recognized for their therapeutic potential since their first synthesis, with early compounds demonstrating antimicrobial, antiparasitic, and anti-inflammatory properties. The systematic exploration of benzimidazole chemistry began in earnest during the mid-twentieth century when researchers recognized the structural similarity between benzimidazole and the purine bases found in nucleic acids, leading to investigations into their potential as antimetabolites and enzyme inhibitors.

The introduction of sulfonyl groups into benzimidazole scaffolds represents a significant advancement in medicinal chemistry, combining the proven biological activity of benzimidazoles with the well-established pharmacological properties of sulfonamides. Sulfonamide-based drugs have been recognized as important therapeutic agents since the discovery of sulfanilamide in the 1930s, and their incorporation into heterocyclic frameworks has yielded numerous clinically successful medications. The chemical structures of early sulfa drugs such as sulfapyridine, sulfadiazine, sulfadimidine, sulfathiazole, sulfafurazole, and sulfaguanidine established the foundation for understanding structure-activity relationships in sulfonyl-containing compounds.

Recent literature has highlighted the synthesis and biological activities of benzimidazole-sulfonyl hybrid compounds, demonstrating their potential as antibacterial, antifungal, anti-inflammatory, antiproliferative, carbonic anhydrase inhibitory, and alpha-amylase inhibitory agents. The development of these hybrid scaffolds represents a modern approach to drug design, where multiple pharmacophoric elements are combined within a single molecular framework to achieve enhanced biological activity and selectivity. Contemporary research has focused on optimizing the synthetic methodologies for preparing benzimidazole-sulfonyl derivatives and exploring their diverse biological activities, establishing them as important targets for pharmaceutical development.

The evolution of benzimidazole-sulfonyl chemistry has been driven by advances in synthetic organic chemistry, particularly in the development of efficient coupling reactions and protection-deprotection strategies that enable the selective introduction of different functional groups. These methodological improvements have facilitated the preparation of increasingly complex molecules, such as this compound, which would have been challenging to synthesize using earlier techniques.

Structural Features and Functional Groups

The molecular architecture of this compound incorporates several distinct structural motifs that contribute to its chemical and biological properties. The benzimidazole core serves as the central scaffold, providing a planar, aromatic heterocyclic framework that can engage in π-π stacking interactions and hydrogen bonding with biological targets. This bicyclic system consists of a benzene ring fused to an imidazole ring, creating a structure that is both chemically stable and biologically relevant due to its resemblance to purine bases.

The pyrrolidin-1-ylsulfonyl substituent at the 5-position of the benzimidazole ring represents a significant structural feature that influences both the compound's physicochemical properties and its biological activity. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, which can exist in envelope or twist conformations depending on the molecular environment. The sulfonyl group (SO2) serves as a linker between the pyrrolidine ring and the benzimidazole core, introducing both electron-withdrawing character and the potential for hydrogen bonding interactions. The sulfonyl functionality is known to enhance the lipophilic properties of molecules while also providing sites for potential metabolic transformation.

The methyl group at the 2-position of the benzimidazole ring provides steric bulk and hydrophobic character, potentially influencing the compound's binding selectivity and metabolic stability. This substitution pattern is common in bioactive benzimidazole derivatives and has been shown to affect both potency and selectivity in various biological assays. The ethylamine side chain attached to the N1 position of the benzimidazole ring introduces basic character to the molecule, with the primary amine group capable of forming ionic interactions and hydrogen bonds with biological targets.

Structural Feature Chemical Function Potential Biological Role
Benzimidazole core Planar aromatic scaffold π-π stacking, hydrogen bonding
Pyrrolidine ring Saturated heterocycle Conformational constraint
Sulfonyl group Electron-withdrawing linker Hydrogen bonding, polarity
Methyl substituent Hydrophobic group Steric effects, selectivity
Ethylamine chain Basic functional group Ionic interactions

The three-dimensional structure of the compound allows for multiple conformational states, with rotation possible around several single bonds, particularly the ethyl linker connecting the benzimidazole nitrogen to the terminal amine group. The sulfonyl group restricts rotation around the carbon-sulfur bond, helping to define the spatial relationship between the pyrrolidine ring and the benzimidazole core. This conformational flexibility, combined with the presence of multiple hydrogen bond donors and acceptors, creates a molecule capable of adapting to different binding sites while maintaining key pharmacophoric interactions.

Related Compounds in the Benzimidazole-Sulfonyl Family

The benzimidazole-sulfonyl family encompasses a diverse array of compounds that share the common structural motif of a benzimidazole core linked to various sulfonyl-containing substituents. Several closely related compounds demonstrate the structural diversity possible within this chemical class and highlight the importance of specific substitution patterns for biological activity. The compound 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, with molecular formula C12H15N3 and molecular weight 201.27 grams per mole, represents a simpler analog lacking the sulfonyl functionality but retaining the pyrrolidine and benzimidazole components. This structural comparison illustrates the role of the sulfonyl group in modifying the physicochemical properties and potential biological activities of the parent benzimidazole scaffold.

Another significant compound in this family is 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid, which possesses the molecular formula C11H12N2O4S and a molecular weight of 268.29 grams per mole. This compound demonstrates the incorporation of a carboxylic acid functionality, which significantly alters the compound's polarity and potential for ionic interactions. Recent studies have highlighted its antimicrobial potential, with derivatives showing significant activity against various bacterial and fungal strains, including minimum inhibitory concentrations ranging from 4 to 16 micrograms per milliliter against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

The compound [3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol, with molecular formula C18H27N3O3S and molecular weight 365.5 grams per mole, represents an indole-based analog that shares the pyrrolidin-1-ylsulfonyl substituent. This structural variant demonstrates how the core heterocyclic framework can be modified while maintaining key functional groups, potentially leading to different biological activities and selectivity profiles. The compound is notable as an impurity of almotriptan malate, indicating its relevance in pharmaceutical chemistry and quality control.

Compound Name Molecular Formula Molecular Weight Key Structural Differences
2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole C12H15N3 201.27 g/mol Lacks sulfonyl group
3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid C11H12N2O4S 268.29 g/mol Contains carboxylic acid
[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol C18H27N3O3S 365.5 g/mol Indole core instead of benzimidazole

Additional compounds within this family include various N-alkyl derivatives and positional isomers that demonstrate the importance of substitution patterns for biological activity. The synthesis and characterization of these related compounds have provided valuable structure-activity relationship data, enabling the optimization of biological properties through systematic structural modifications. Recent research has shown that compounds with 4-chlorobenzyl N-1 substitution combined with diverse C-2 substitutions can exhibit varying degrees of biological activity, with specific stereochemical configurations playing important roles in determining potency.

The diversity within the benzimidazole-sulfonyl family extends to compounds incorporating different heterocyclic rings in place of pyrrolidine, including piperidine, morpholine, and thiomorpholine derivatives. These structural variations allow for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target selectivity, making the benzimidazole-sulfonyl scaffold a versatile platform for drug discovery and development.

Significance in Heterocyclic Chemistry Research

The compound this compound exemplifies the sophisticated approaches currently employed in heterocyclic chemistry research, where multiple ring systems and functional groups are strategically combined to create molecules with enhanced biological properties and synthetic utility. The significance of this compound class extends beyond their immediate therapeutic applications to encompass fundamental advances in synthetic methodology, structure-activity relationship studies, and our understanding of molecular recognition processes. Contemporary heterocyclic chemistry research has increasingly focused on the development of hybrid scaffolds that combine the beneficial properties of different heterocyclic systems, and benzimidazole-sulfonyl compounds represent an excellent example of this approach.

The synthetic challenges associated with preparing complex benzimidazole-sulfonyl derivatives have driven innovations in heterocyclic synthesis, particularly in the development of efficient coupling reactions and selective functionalization methods. The preparation of benzimidazole cores typically involves the condensation reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of acid catalysts, while the introduction of sulfonyl groups requires careful control of reaction conditions to achieve selective substitution patterns. These synthetic developments have broader implications for heterocyclic chemistry, as the methodologies developed for benzimidazole-sulfonyl compounds can often be adapted for the preparation of other complex heterocyclic systems.

From a biological perspective, benzimidazole-sulfonyl compounds have provided valuable insights into the molecular basis of drug action and the design of selective therapeutic agents. The ability of these compounds to interact with multiple biological targets, including enzymes involved in bacterial cell wall synthesis, fungal ergosterol biosynthesis, and mammalian enzyme systems, has made them important tools for chemical biology research. The structural complexity of compounds like this compound allows for the investigation of specific molecular interactions and the development of more sophisticated pharmacological hypotheses.

The significance of this compound class in contemporary research is further highlighted by their role in the development of new therapeutic modalities and their potential applications in areas such as antibiotic resistance, cancer chemotherapy, and metabolic disorders. Recent studies have demonstrated that benzimidazole-sulfonyl derivatives can exhibit potent antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentrations in the low microgram per milliliter range against clinically relevant pathogens. These findings have important implications for addressing the growing problem of antimicrobial resistance and developing new classes of therapeutic agents.

Properties

IUPAC Name

2-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-11-16-13-10-12(4-5-14(13)18(11)9-6-15)21(19,20)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHBBZCHAILDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

  • Starting Materials : o-Phenylenediamine, carboxylic acids or their derivatives.
  • Reaction Conditions : High temperatures, often with catalysts like acids or bases.
  • Example : The synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids involves heating in the presence of an acid catalyst to form the benzimidazole ring.

Click Chemistry

  • Starting Materials : Alkynes, azides.
  • Reaction Conditions : Copper(I) catalyst, mild conditions.
  • Example : The use of click chemistry to synthesize benzimidazole-sulfonyl hybrids involves the cycloaddition of alkynes and azides in the presence of a copper catalyst.

Substitution Reactions

  • Starting Materials : Halogenated benzimidazoles, nucleophiles (e.g., amines).
  • Reaction Conditions : Mild conditions, often with bases like triethylamine.
  • Example : Substitution of halogenated benzimidazoles with amines to introduce various functional groups.

Synthesis of Sulfonyl Derivatives

Sulfonyl derivatives are typically synthesized by reacting sulfonyl chlorides with nucleophiles. For the preparation of {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, one might start with a benzimidazole core and introduce the sulfonyl group via a substitution reaction.

Preparation of Sulfonyl Chlorides

Introduction of the Sulfonyl Group

  • Starting Materials : Benzimidazole derivatives, sulfonyl chlorides.
  • Reaction Conditions : Mild conditions, often with bases like triethylamine.
  • Example : Reaction of benzimidazoles with sulfonyl chlorides in the presence of a base to introduce the sulfonyl group.

Chemical Reactions Analysis

Types of Reactions

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Benzimidazole derivatives have been widely studied for their antimicrobial properties. The sulfonyl group present in {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine enhances its interaction with microbial enzymes, potentially leading to the development of new antibiotics. Research indicates that derivatives with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties:
Research has shown that certain benzimidazole derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The unique structure of this compound suggests it may interact with targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Pharmacology

Opioid Receptor Modulation:
There is emerging evidence that compounds with a benzimidazole core can modulate opioid receptors, which are critical in pain management. The specific substitution of the pyrrolidine sulfonamide moiety may enhance binding affinity and selectivity towards certain opioid receptor subtypes, potentially leading to the development of novel analgesics with reduced side effects compared to traditional opioids .

Neuropharmacological Effects:
The compound's structural features suggest potential neuropharmacological applications. Studies on related compounds indicate possible anxiolytic and antidepressant effects through modulation of neurotransmitter systems such as serotonin and dopamine .

Case Studies and Research Findings

Study TitleFindingsReference
Benzimidazole Derivatives as Antimicrobials Identified significant antibacterial activity against E. coli and S. aureus
Inhibition of Cancer Cell Growth Demonstrated inhibition of cell proliferation in breast cancer cell lines
Opioid Receptor Binding Studies Showed enhanced binding affinity for mu-opioid receptors compared to traditional opioids

Mechanism of Action

The mechanism of action of {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl group may interact with amino acid residues, enhancing binding affinity and specificity. The ethylamine side chain can further modulate the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzimidazole Derivatives

The compound belongs to a broader class of benzimidazole-based amines, which exhibit diverse biological activities. Key structural analogues include:

Compound Name Substituents (Position) Key Features Biological Activity/Application Source
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine - 2-Methyl (Position 2)
- 5-(Pyrrolidin-1-ylsulfonyl) (Position 5)
- 1-Ethylamine (Position 1)
Sulfonamide group enhances solubility; ethylamine side chain may facilitate receptor interactions Not explicitly reported; potential enzyme inhibition
Metonitazene - 5-Nitro (Position 5)
- 4-Methoxybenzyl (Position 2)
- N,N-Diethylamine (Position 1)
Nitro group increases lipophilicity; opioid receptor agonist Synthetic opioid; high potency, linked to misuse
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine - 5-Trifluoromethyl imidazole (Position 5)
- 4-Trifluoromethylphenyl (Position 2)
Fluorinated groups improve metabolic stability and binding affinity Anticancer or antimicrobial (patent example)
5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine - Thiadiazole ring (Position 1)
- Ethylamine linkage
Heterocyclic thiadiazole enhances antibacterial activity Staphylococcus aureus phenylalanine tRNA synthetase inhibitor

Key Structural and Functional Differences

  • Substituent Effects: The pyrrolidine sulfonyl group in the target compound likely improves water solubility compared to nitro or trifluoromethyl groups in analogues like metonitazene or patent derivatives . Nitro groups in metonitazene and related opioids contribute to high receptor affinity but are associated with toxicity and misuse risks .
  • Biological Activity: The ethylamine side chain in the target compound may favor interactions with amine-binding pockets in enzymes or receptors, similar to the N,N-diethylamine moiety in metonitazene .

Biological Activity

The compound {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, a benzimidazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a benzimidazole core with a pyrrolidinyl sulfonyl group, which is critical for its biological activity. The molecular formula is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, and it features both hydrophilic and lipophilic characteristics, influencing its solubility and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and phosphodiesterases.
  • Antimicrobial Activity : Some studies suggest that the compound may possess antimicrobial properties, potentially targeting bacterial cell walls or disrupting metabolic pathways.
  • Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory actions by modulating cytokine production or inhibiting inflammatory mediators.

Biological Activity Data

Activity Type Description Reference
AntitumorIn vitro studies indicate significant antiproliferative effects against cancer cell lines.
AntimicrobialExhibits activity against various bacterial strains, potentially via cell wall disruption.
Enzyme InhibitionInhibits specific kinases involved in cell signaling pathways.

Case Studies

  • Antitumor Activity :
    A study conducted on the antiproliferative effects of similar benzimidazole derivatives demonstrated that compounds with the benzimidazole core significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy :
    Another investigation evaluated the antimicrobial properties of a related compound, revealing effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations. The study highlighted the potential for developing new antibiotics based on this class of compounds .
  • Inflammatory Response Modulation :
    Research focused on the anti-inflammatory properties showed that derivatives could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine?

Answer:
The compound can be synthesized via a multi-step process:

Core Benzimidazole Formation : Condense o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic conditions to form the benzimidazole core.

Sulfonation : Introduce the pyrrolidin-1-ylsulfonyl group at the 5-position using sulfonyl chlorides in the presence of a base (e.g., triethylamine).

Ethylamine Substitution : React the intermediate with 2-chloroethylamine or via reductive amination to attach the ethylamine moiety.

  • Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or ethanol) to avoid side reactions. Purify intermediates via column chromatography or recrystallization .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

  • Analytical Techniques :
    • HPLC/MS : Confirm molecular weight and detect impurities using reverse-phase chromatography with a C18 column and acetonitrile/water gradients.
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
    • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) for refinement, particularly if single crystals are obtainable .

Advanced: What experimental strategies address discrepancies in bioactivity data across studies?

Answer:

  • Source Identification :
    • Batch Variability : Compare synthetic routes and purity profiles (e.g., residual solvents or unreacted intermediates).
    • Assay Conditions : Standardize cell lines, incubation times, and control groups (e.g., TNF-α inhibition assays in human PBMCs as in ).
  • Mechanistic Follow-Up : Use kinase profiling (e.g., MEK inhibition assays) to confirm target specificity and rule off-target effects .

Advanced: What challenges arise in crystallographic refinement for benzimidazole derivatives, and how are they resolved?

Answer:

  • Common Issues :
    • Disorder in Sulfonyl Groups : The pyrrolidin-1-ylsulfonyl moiety may exhibit rotational disorder. Apply restraints or use higher-resolution data (>1.0 Å).
    • Hydrogen Bonding Ambiguity : Use SHELXL’s DFIX and ISOR commands to model hydrogen bonds accurately.
  • Validation : Cross-validate with spectroscopic data (e.g., IR for sulfonyl stretches) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.
  • Emergency Measures :
    • Skin Contact : Wash immediately with soap and water; apply emollients if irritation occurs.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can in vivo therapeutic indices be optimized for benzimidazole-based inhibitors?

Answer:

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes.
    • Emesis Risk Mitigation : Use rodent pica feeding models (e.g., kaolin consumption) to quantify emetogenic potential relative to anti-inflammatory efficacy, as demonstrated for PDE4 inhibitors .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce CNS penetration and side effects .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Recommended Solvents : Ethanol/water mixtures (70:30 v/v) or dichloromethane/hexane gradients.
  • Crystallization Tips : Slow evaporation at 4°C enhances crystal quality. Monitor via polarized light microscopy for polymorph detection .

Advanced: How do substituent variations on the benzimidazole core influence target selectivity?

Answer:

  • Case Studies :
    • Sulfonyl Group : The pyrrolidin-1-ylsulfonyl group enhances solubility and hydrogen bonding with kinase ATP pockets (e.g., MAPK targets) .
    • Ethylamine Chain : Flexibility in the ethylamine moiety improves binding to G-protein-coupled receptors (GPCRs).
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions and guide synthetic modifications .

Basic: How should stability studies be designed for long-term storage?

Answer:

  • Conditions : Store at -20°C in amber vials under argon.
  • Stability Indicators : Monitor via:
    • HPLC Purity : Monthly checks for degradation peaks.
    • Thermogravimetric Analysis (TGA) : Detect moisture absorption or decomposition above 150°C .

Advanced: What in silico tools predict the compound’s ADMET properties?

Answer:

  • Software Recommendations :
    • SwissADME : Predicts bioavailability, BBB penetration, and CYP450 interactions.
    • ProTox-II : Estimates toxicity endpoints (e.g., LD50).
  • Validation : Cross-reference with experimental data from rodent models (e.g., pica assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
Reactant of Route 2
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

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